2-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Fluoro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide: is a chemical compound with the molecular formula C15H14FNO. It falls within the class of benzamides and contains a fluorine atom attached to the benzene ring. The compound’s structure includes an indole moiety, which contributes to its unique properties.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Formation of the Indole Intermediate:
Introduction of the Fluorine Atom:
Hydrazinecarbonyl Group Addition:
Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Specific conditions and catalysts may vary based on the manufacturer’s proprietary methods.
Chemical Reactions Analysis
Reactivity:
Benzylic Position Reactivity:
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example:
- Halogenation: 2-fluoro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide with a halogen (e.g., Cl or Br) yields the corresponding halogenated derivative.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related benzamides and their distinct features.
Remember that this compound’s properties and applications are continually investigated, and new findings may emerge
Properties
Molecular Formula |
C17H13FN4O3 |
---|---|
Molecular Weight |
340.31 g/mol |
IUPAC Name |
2-fluoro-N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H13FN4O3/c18-12-7-3-1-5-10(12)16(24)19-9-14(23)21-22-15-11-6-2-4-8-13(11)20-17(15)25/h1-8,20,25H,9H2,(H,19,24) |
InChI Key |
RQIGHLVAKODAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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